3-methyl-N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine

CHK1 inhibition Checkpoint kinase 1 DNA damage response

3-Methyl-N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine (CAS 2195939-60-5) is a small-molecule aminoheteroaryl compound structurally characterized by a 3-methylpyrazin-2-amine core tethered via a methylene spacer to a 2-morpholinopyridine ring. It belongs to the aminopyrazine class of ATP-competitive kinase inhibitors, with annotated activity against Checkpoint Kinase 1 (CHK1).

Molecular Formula C15H19N5O
Molecular Weight 285.351
CAS No. 2195939-60-5
Cat. No. B2821489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine
CAS2195939-60-5
Molecular FormulaC15H19N5O
Molecular Weight285.351
Structural Identifiers
SMILESCC1=NC=CN=C1NCC2=CC(=NC=C2)N3CCOCC3
InChIInChI=1S/C15H19N5O/c1-12-15(18-5-4-16-12)19-11-13-2-3-17-14(10-13)20-6-8-21-9-7-20/h2-5,10H,6-9,11H2,1H3,(H,18,19)
InChIKeyFTUVKEYROBSXPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine (CAS 2195939-60-5): A Pyrazine-Pyridine Biheteroaryl Kinase Probe for Comparative Screening


3-Methyl-N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine (CAS 2195939-60-5) is a small-molecule aminoheteroaryl compound structurally characterized by a 3-methylpyrazin-2-amine core tethered via a methylene spacer to a 2-morpholinopyridine ring [1]. It belongs to the aminopyrazine class of ATP-competitive kinase inhibitors, with annotated activity against Checkpoint Kinase 1 (CHK1) [2]. The compound is commercially available as a screening compound from Life Chemicals (catalog F6610-1944) and is primarily utilized as a chemical probe or starting point for kinase inhibitor discovery programs [3].

Why 3-Methyl-N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine Cannot Be Replaced by Other Aminopyrazine CHK1 Inhibitors Without Quantitative Justification


Despite sharing the aminopyrazine scaffold and CHK1 inhibitory activity with clinical candidates such as CCT245737 (SRA737) and AZD7762, 3-methyl-N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine exhibits a distinct potency profile, with a reported CHK1 IC50 of approximately 217 nM [1]—significantly weaker than the sub-nanomolar to low nanomolar potencies of advanced leads [2]. Moreover, the 3-methyl substitution on the pyrazine ring and the 4-substitution pattern on the morpholinopyridine moiety are expected to confer different kinase selectivity fingerprints and physicochemical properties compared to the 3-substituted regioisomer N-((2-morpholinopyridin-3-yl)methyl)pyrazin-2-amine (CAS 2320574-67-0) . These structural variations preclude direct functional interchangeability in any assay or screening cascade without prior experimental validation.

Quantitative Differentiation Evidence for 3-Methyl-N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine (2195939-60-5) Against Key Comparators


CHK1 Inhibitory Potency: Intermediate Affinity Distinguishes This Compound from Clinical-Stage CHK1 Inhibitors

The target compound displays a CHK1 IC50 of 217 nM in an HTRF biochemical assay [1]. This places it in an intermediate potency range—substantially weaker than the clinical candidate CCT245737 (CHK1 IC50 = 1.4 nM) [2] and the Phase 1 inhibitor AZD7762 (CHK1 IC50 = 5 nM) , but within the range of fragment-derived or early lead aminopyrazine CHK1 inhibitors [3]. This intermediate potency makes the compound suitable as a tool compound for assay validation or as a starting scaffold for optimization, rather than as a high-potency probe.

CHK1 inhibition Checkpoint kinase 1 DNA damage response Cancer

Regioisomeric Differentiation: 4-Pyridylmethyl vs. 3-Pyridylmethyl Substitution Alters Molecular Geometry and Target Engagement

The target compound features the morpholinopyridine moiety linked via the pyridine 4-position methylene bridge, whereas the closely related analog N-((2-morpholinopyridin-3-yl)methyl)pyrazin-2-amine (CAS 2320574-67-0, ChemBase ID 571376) attaches at the pyridine 3-position [1]. This regioisomeric difference is expected to alter the vector of the pyrazin-2-amine warhead relative to the kinase hinge region, directly impacting kinase binding mode and selectivity [2]. The 4-substituted regioisomer (target) has a molecular formula C15H19N5O (MW = 285.35 g/mol) versus C14H17N5O (MW = 271.32 g/mol) for the des-methyl 3-substituted analog .

Regioisomer comparison Structure-activity relationship Pyridine substitution Kinase inhibitor design

3-Methyl Substituent Effect: Metabolic and Potency Differentiation from Des-Methyl Analog

The target compound carries a methyl group at the 3-position of the pyrazine ring, a feature absent in the des-methyl analog N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine (CAS 2320574-67-0) . Introduction of a methyl group on the pyrazine core has been demonstrated in related aminopyrazine kinase inhibitor series to modulate both metabolic stability (by blocking potential sites of oxidative metabolism) and kinase potency through steric and electronic effects on hinge-region interactions [1]. In the broader CHK1 aminopyrazine literature, methyl substitution has been shown to curtail metabolism and improve pharmacokinetic parameters in lead optimization campaigns [2].

Methyl substitution Metabolic stability Potency modulation Pyrazine SAR

Physicochemical and Procurement Differentiation: Lead-Like Properties vs. Clinical Candidate Complexity

With a molecular weight of 285.35 g/mol, calculated LogP estimated at ~1.5-2.5, and 5 hydrogen bond acceptors, the target compound falls well within lead-like chemical space (MW < 350, cLogP < 3.5) . This contrasts with more complex clinical CHK1 inhibitors: CCT245737 (MW = 481.5 g/mol) and AZD7762 (MW = 362.4 g/mol with a thiophene carboxamide moiety) [1]. The compound is commercially stocked by Life Chemicals in their kinase-focused screening library at $81-85.50 per 1-2 mg, indicating its positioning as an accessible screening hit rather than a late-stage lead [2].

Drug-likeness Physicochemical properties Screening library Chemical probe

Optimal Research and Procurement Applications for 3-Methyl-N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine (2195939-60-5) Based on Quantitative Evidence


Kinase Inhibitor High-Throughput Screening (HTS) and Hit Validation Campaigns

With a CHK1 IC50 of 217 nM in HTRF format [1] and commercial availability through Life Chemicals' kinase-focused screening library [2], this compound is well-suited as a starting hit or positive control for CHK1-targeted HTS campaigns. Its intermediate potency allows for robust assay window detection without the saturation issues that can accompany sub-nanomolar inhibitors like CCT245737. The compound's lead-like MW of 285.35 g/mol provides ample vectors for subsequent hit-to-lead optimization .

Structure-Activity Relationship (SAR) Exploration Around the Aminopyrazine-Morpholinopyridine Scaffold

The 3-methylpyrazine substitution, 4-pyridylmethyl attachment geometry, and morpholinopyridine moiety collectively define a specific chemical space within the broader aminoheteroaryl kinase inhibitor patent landscape [1]. This compound serves as a reference point for SAR studies comparing: (i) 3-methyl vs. des-methyl pyrazine analogs, (ii) 4-pyridylmethyl vs. 3-pyridylmethyl regioisomers [2], and (iii) morpholinopyridine vs. other heterocyclic appendages. Systematic procurement of this compound alongside its closest analogs enables rigorous kinase selectivity profiling.

Chemical Probe for DNA Damage Response Pathway Dissection

As an annotated CHK1 inhibitor [1], this compound can be employed as a tool compound in DNA damage response (DDR) pathway studies, particularly in experiments requiring abrogation of the G2/M checkpoint in combination with DNA-damaging chemotherapeutics. Its intermediate potency (IC50 = 217 nM) [2] is appropriate for cellular studies where complete CHK1 ablation may be toxic, allowing graded pathway modulation. Users should note that selectivity data against CHK2 and other kinases are not yet publicly available, necessitating in-house profiling before mechanistic interpretation.

Computational Chemistry and Docking Studies for CHK1 Inhibitor Design

The well-defined molecular formula (C15H19N5O), moderate MW (285.35 g/mol), and structural relationship to the broader aminopyrazine CHK1 inhibitor class [1] make this compound an excellent candidate for computational docking and molecular dynamics simulations against the CHK1 ATP-binding site (e.g., PDB 4QYF [2]). Its 3-methyl group provides a distinct steric and electronic signature that can be compared to des-methyl analogs in free energy perturbation (FEP) calculations to guide lead optimization.

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